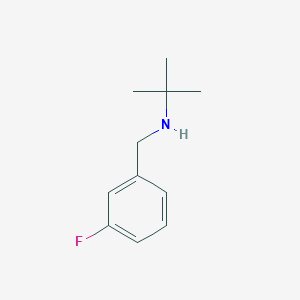

N-(tert-butyl)-N-(3-fluorobenzyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGBDYPASWCFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588208 | |

| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926198-58-5 | |

| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Elimination:the Final Step of the Catalytic Cycle is the Reductive Elimination from the Palladium Ii Amido Complex. in This Step, the Newly Formed C N Bond of N Tert Butyl N 3 Fluorobenzyl Amine is Created, and the Palladium Catalyst is Regenerated in Its Active Pd 0 State, Ready to Re Enter the Catalytic Cycle. the Rate of Reductive Elimination is Highly Dependent on the Electronic and Steric Properties of Both the Amido and the Benzyl Groups, As Well As the Ancillary Ligand. Electron Withdrawing Groups on the Aryl Portion of Arylpalladium Amido Complexes Have Been Shown to Accelerate Reductive Elimination, a Factor That May Be Relevant Due to the Presence of the Fluorine Atom.mit.edu

Kinetic Analysis of Synthetic Steps

Determination of Rate Laws and Activation Parameters

The rate law for the formation of this compound can be determined by systematically varying the concentrations of the reactants (3-fluorobenzyl halide, N-(tert-butyl)amine), the catalyst, the ligand, and the base, and observing the effect on the initial reaction rate. A typical rate law might take the form:

Rate = k [Pd catalyst]a [Benzyl halide]b [Amine]c [Base]d

where a, b, c, and d are the reaction orders with respect to each component. The exponents in the rate law provide crucial information about the composition of the species involved in the rate-determining step. For many Buchwald-Hartwig type reactions, a first-order dependence on the catalyst and the aryl halide, and a zero-order dependence on the amine and base are observed, suggesting that oxidative addition is the rate-limiting step. However, the rate-determining step can change depending on the specific substrates, ligand, and reaction conditions.

Once the rate law and the rate constant (k) at various temperatures are determined, the activation parameters, such as the activation energy (Ea) and the Arrhenius pre-exponential factor (A), can be calculated using the Arrhenius equation:

k = A * e(-Ea/RT)

These parameters provide a quantitative measure of the energy barrier for the reaction and the frequency of effective collisions, respectively.

| Parameter | Method of Determination | Significance |

| Reaction Order | Method of initial rates | Indicates the molecularity of the rate-determining step. |

| Rate Constant (k) | Graphical analysis of concentration vs. time data | Quantifies the intrinsic speed of the reaction. |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Represents the minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | Eyring plot (ln(k/T) vs. 1/T) | The change in enthalpy in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | Eyring plot (ln(k/T) vs. 1/T) | The change in entropy, reflecting the degree of order in the transition state. |

In-situ Reaction Monitoring Techniques

To obtain accurate kinetic data and observe the behavior of reaction intermediates, in-situ monitoring techniques are indispensable. These methods allow for the continuous measurement of reactant and product concentrations without the need for quenching the reaction and taking aliquots, which can introduce errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR spectroscopy are powerful tools for real-time reaction monitoring. By integrating the signals of specific protons, fluorine atoms, or phosphorus nuclei in the reactants, products, and even catalyst species, one can follow the progress of the reaction over time. For the synthesis of this compound, ¹⁹F NMR would be particularly useful for monitoring the consumption of the 3-fluorobenzyl halide and the formation of the fluorinated product. High-pressure NMR tubes can be used to study reactions under elevated temperatures and pressures, mimicking real-world synthetic conditions. wiley.com

Infrared (IR) Spectroscopy (ReactIR): Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, often referred to by the trade name ReactIR, is another valuable technique for in-situ monitoring. By inserting a probe directly into the reaction vessel, the vibrational spectra of the reacting species can be continuously recorded. This allows for the tracking of functional group changes, such as the disappearance of the N-H stretch of the starting amine and the appearance of new bands associated with the product.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be used for the in-situ monitoring of catalytic reactions, particularly for detecting charged intermediates in the catalytic cycle. By continuously infusing a small sample of the reaction mixture into the mass spectrometer, it is possible to observe the formation and consumption of palladium-containing species, providing direct evidence for the proposed mechanistic steps.

These advanced analytical techniques, combined with careful experimental design, provide a comprehensive picture of the reaction dynamics, enabling a deeper understanding of the formation of this compound and facilitating the development of more efficient and robust synthetic protocols.

Advanced Spectroscopic Characterization and Structural Analysis of N Tert Butyl N 3 Fluorobenzyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize N-(tert-butyl)-N-(3-fluorobenzyl)amine.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments. The tert-butyl group would exhibit a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum. The benzylic protons would appear as a singlet, integrating to two protons. The aromatic protons of the 3-fluorobenzyl group would present as a more complex multiplet pattern due to proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the quaternary and methyl carbons of the tert-butyl group, the benzylic carbon, and the distinct carbons of the fluorinated aromatic ring. The carbon directly bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF).

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling Constants (J, Hz) |

|---|---|---|---|

| tert-Butyl (CH₃)₃ | ~1.1 | ~28 | s (¹H), q (¹³C) |

| tert-Butyl (C) | - | ~51 | s (¹³C) |

| Benzyl (B1604629) (CH₂) | ~3.7 | ~50 | s (¹H), t (¹³C) |

| Aromatic CH (C2, C4, C5, C6) | ~6.9 - 7.3 | ~113 - 130 | m (¹H), d (¹³C) |

| Aromatic C-F (C3) | - | ~162 | d, ¹JCF ≈ 245 Hz (¹³C) |

| Aromatic C-CH₂ (C1) | - | ~142 | d, ³JCF ≈ 7 Hz (¹³C) |

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to probe the environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal would be indicative of its electronic environment, and its multiplicity would arise from couplings to neighboring aromatic protons.

| Assignment | Expected ¹⁹F Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling Constants (J, Hz) |

|---|---|---|

| Ar-F | ~ -113 | m (coupling to aromatic protons) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Would confirm the coupling relationships between adjacent protons, particularly within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connection of the tert-butyl group and the 3-fluorobenzyl group to the central nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula (C₁₁H₁₆FN).

| Ion | Calculated m/z | Measured m/z | Elemental Composition |

|---|---|---|---|

| [M+H]⁺ | 182.1340 | - | C₁₁H₁₇FN⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides insights into the molecule's structure and bond strengths.

A primary fragmentation pathway for protonated this compound would likely involve the loss of the tert-butyl group as a stable tert-butyl cation or isobutylene. Another significant fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of the 3-fluorobenzyl cation. The study of these fragmentation patterns helps to confirm the connectivity of the different structural motifs within the molecule.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 182.13 | 126.08 | C₄H₈ (isobutylene) | [H₂N-CH₂-C₆H₄F]⁺ |

| 182.13 | 109.04 | C₄H₉N (tert-butylamine) | [F-C₆H₄-CH₂]⁺ |

| 182.13 | 57.07 | C₇H₆FN (3-fluorobenzylamine) | [C(CH₃)₃]⁺ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of this compound. These techniques measure the frequencies of molecular vibrations, which are specific to the types of chemical bonds and the arrangement of atoms within the molecule. Analysis of the vibrational spectra allows for the identification of functional groups and offers insights into the molecule's conformational properties.

The vibrational spectrum of this compound is a composite of the characteristic modes of its constituent parts: the secondary amine, the tert-butyl group, and the 3-fluorobenzyl moiety.

The amine moiety is characterized by several key vibrations. The C-N stretching vibrations for secondary amines are typically observed in the 1300-1000 cm⁻¹ region. dtic.mil For a secondary amine with a primary alpha carbon, such as the benzyl group here, a strong asymmetric C-N stretching band is expected around 1139 cm⁻¹. aip.org The N-H bending mode, if the amine were protonated, would appear as a strong, broad band around 739 cm⁻¹; however, in the neutral secondary amine, this mode is absent. aip.org

The fluorobenzyl moiety contributes numerous distinct bands. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. mdpi.com The C-F stretching vibration is a key indicator and typically gives rise to a strong band in the 1300-1100 cm⁻¹ region. Phenyl ring C=C stretching modes are expected in the 1625-1430 cm⁻¹ range. mdpi.comtheaic.org In-plane and out-of-plane C-H bending deformations of the substituted benzene ring also produce characteristic signals. researchgate.net For a meta-substituted ring, characteristic bands can be expected in the 900-690 cm⁻¹ region.

The tert-butyl group is identified by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching modes of the C-H bonds in the methyl groups typically occur in the 2965±30 cm⁻¹ and 3000±50 cm⁻¹ regions, respectively. theaic.org Additionally, deformation modes such as scissoring and wagging are expected in the 1455 ± 55 cm⁻¹ and 1350 ± 85 cm⁻¹ regions. theaic.org

A summary of the expected characteristic vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Fluorobenzyl | Aromatic C-H Stretch | 3100 - 3000 |

| Phenyl Ring C=C Stretch | 1625 - 1430 | |

| C-F Stretch | 1300 - 1100 | |

| C-H Out-of-Plane Bend | 900 - 690 | |

| tert-Butyl | Asymmetric CH₃ Stretch | ~2985 |

| Symmetric CH₃ Stretch | ~2870 | |

| CH₃ Bending/Scissoring | ~1460 | |

| CH₃ Rocking/Wagging | ~1365 | |

| Amine | C-N Stretch | 1300 - 1000 |

| C-N-C Scissor | 500 - 400 dtic.mil |

Benzylamines are known to exist as a mixture of conformers due to the relatively low energy barrier for rotation around the Cα-N and Caryl-Cα bonds. researchgate.netcolostate.edu These different spatial arrangements, or conformers, can be detected using vibrational spectroscopy, as specific vibrational modes are sensitive to the molecule's geometry.

For this compound, the key torsional angles are Caryl-Cα-N-Ctert-butyl and Cα-N-Ctert-butyl-Cmethyl. Variations in these angles can lead to distinct conformers, often described as gauche and anti arrangements. colostate.edu It has been shown in related benzylamine (B48309) molecules that two or three conformers of comparable energy are possible. colostate.edu

The presence of multiple conformers at room temperature would manifest as additional or broadened peaks in the FT-IR and Raman spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹). Low-frequency vibrational modes, such as skeletal torsions and bends, are especially sensitive to conformational changes. For example, shifts in the C-N stretching frequencies or the deformation modes of the CH₂ group could indicate the presence of different rotational isomers. Intramolecular interactions, such as potential weak C-H···N or C-H···F hydrogen bonds, can stabilize certain conformers, leading to distinct vibrational signatures. researchgate.net By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to elucidate the preferred conformations of the molecule in its ground state.

| Conformational Feature | Sensitive Vibrational Modes | Expected Spectral Observation |

| Rotation around Cα-N bond | C-N Stretch, CH₂ Wagging/Rocking | Peak splitting or broadening |

| Orientation of tert-butyl group | C-N-C Bending, tert-butyl rocking | Frequency shifts in the fingerprint region |

| Intramolecular Interactions | C-H Bending, C-F Stretching | Appearance of new bands or shifts to lower/higher frequency |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal packing of this compound would be dictated by a combination of intermolecular forces, including van der Waals interactions, and potentially weaker hydrogen bonds and π-system interactions. In related benzylamine crystal structures, molecules are often linked to form dimers, chains, or more complex two-dimensional sheets. nih.govpreprints.orgresearchgate.net

Given the molecular structure, the following interactions are expected to be significant:

C-H···π Interactions: The hydrogen atoms of the alkyl groups can interact with the electron-rich π-system of the fluorobenzyl ring of an adjacent molecule. These interactions are common in the packing of aromatic compounds. nih.gov

π-π Stacking: The fluorobenzyl rings may engage in offset face-to-face or edge-to-face stacking arrangements, contributing to lattice stability. nih.gov The presence of the fluorine atom can modify the quadrupole moment of the aromatic ring, influencing the geometry of these interactions. drugbank.com

Weak Hydrogen Bonds (C-H···F/N): The fluorine atom and the nitrogen atom are potential weak hydrogen bond acceptors. Short intermolecular contacts between these atoms and C-H donors on neighboring molecules could further stabilize the crystal lattice. The study of fluorinated compounds often reveals the importance of such interactions in directing crystal packing. ucla.edu

These varied interactions would likely result in a complex, densely packed crystalline structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···π | C-H (tert-butyl, benzyl) | π-system (fluorobenzyl ring) | H to ring centroid: 2.5 - 3.0 |

| π-π Stacking | Fluorobenzyl Ring | Fluorobenzyl Ring | Interplanar distance: 3.3 - 3.8 |

| C-H···F | C-H | Fluorine | H···F: 2.2 - 2.6 |

| C-H···N | C-H | Nitrogen | H···N: 2.4 - 2.8 |

In the solid state, a molecule typically adopts a single, low-energy conformation that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions. This solid-state conformation may differ from the preferred conformation in solution or the gas phase. nih.gov

For this compound, the conformation in the crystal would be defined by the key dihedral angles along the molecule's backbone. Based on crystal structures of similar N-substituted benzylamines, the ammonium (B1175870) or amine group often adopts a conformation that is nearly perpendicular to the plane of the phenyl ring. nih.gov This arrangement minimizes steric clash between the amine substituents and the aromatic ring.

| Dihedral Angle | Description | Expected Value (°) | Rationale |

| C2-C1-Cα-N | Phenyl ring to amine linkage | ~90° | Minimizes steric hindrance between the amine group and the ortho C-H bond of the ring. nih.gov |

| C1-Cα-N-C(tert-butyl) | Benzyl to tert-butyl orientation | 150 - 180° (anti) | Minimizes steric repulsion between the bulky tert-butyl group and the phenyl ring. |

| Cα-N-C(tert-butyl)-C(methyl) | Staggered conformation | ~60°, 180° | Standard low-energy staggered conformation for sp³-sp³ bonds. |

Computational and Theoretical Chemistry Studies of N Tert Butyl N 3 Fluorobenzyl Amine

Quantum Chemical Calculations (DFT) for Ground State Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule in its ground electronic state. These calculations can determine the most stable three-dimensional arrangement of atoms and the energies associated with molecular vibrations.

The geometry of N-(4-fluorobenzyl)-N-(2-thienylmethyl)amine was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This process mathematically determines the lowest energy conformation of the molecule. Key structural parameters such as bond lengths and bond angles are calculated and provide a precise picture of the molecular architecture. The optimized geometry reveals the spatial relationship between the 4-fluorobenzyl group, the central amine, and the 2-thienylmethyl group.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for N-(4-fluorobenzyl)-N-(2-thienylmethyl)amine

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-F | 1.36 |

| C-N (benzyl) | 1.46 | |

| C-N (thienyl) | 1.47 | |

| C-S (thiophene) | 1.74 | |

| Bond Angle | C-N-C | 114.5 |

| F-C-C | 118.2 |

Note: Data is representative of DFT/B3LYP/6-311++G(d,p) level of theory for the analog compound.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). These theoretical frequencies are often scaled by a factor to correct for systematic errors in the computational method, allowing for a direct comparison with experimental spectroscopic data. For instance, the characteristic C-N stretching and C-F stretching vibrations can be identified and correlated with peaks in an experimental IR spectrum.

Table 2: Selected Calculated Vibrational Frequencies for N-(4-fluorobenzyl)-N-(2-thienylmethyl)amine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3080-3120 | Stretching of C-H bonds on the phenyl and thiophene (B33073) rings |

| C-H stretch (aliphatic) | 2950-3000 | Stretching of C-H bonds in the methylene (B1212753) (-CH2-) groups |

| C=C stretch (aromatic) | 1500-1600 | Stretching of carbon-carbon double bonds in the rings |

| C-N stretch | 1180-1250 | Stretching of the carbon-nitrogen single bonds |

Note: Frequencies are typical values obtained from DFT calculations for the analog compound and are subject to scaling factors for comparison with experimental spectra.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical properties and reactivity. Electronic structure analyses provide a map of electron density, identify key molecular orbitals, and predict sites susceptible to chemical attack.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

For N-(4-fluorobenzyl)-N-(2-thienylmethyl)amine, the HOMO is primarily localized on the electron-rich thiophene ring and the nitrogen atom, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed mainly over the 4-fluorobenzyl ring, suggesting this area is the likely site for nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies for N-(4-fluorobenzyl)-N-(2-thienylmethyl)amine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.23 |

Note: Values are representative for the analog compound calculated at the DFT/B3LYP/6-311++G(d,p) level of theory.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electron density onto the molecule's surface. It helps to predict how a molecule will interact with other chemical species. The surface is color-coded to represent different electrostatic potential values:

Red: Regions of high electron density and negative potential, indicating sites prone to electrophilic attack.

Blue: Regions of low electron density and positive potential, indicating sites prone to nucleophilic attack.

Green: Regions of neutral potential.

In the MEP map of the analog compound, the most negative potential (red) is concentrated around the electronegative fluorine and nitrogen atoms. The regions around the hydrogen atoms, particularly those on the aromatic rings, show a positive potential (blue). This map visually confirms the reactive sites predicted by FMO analysis.

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within the molecule. This provides insight into intramolecular charge transfer, hyperconjugation, and the stability endowed by these electron delocalization effects. The analysis quantifies the stabilization energy (E2) associated with each donor-acceptor interaction. A higher E2 value signifies a stronger interaction.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(tert-butyl)-N-(3-fluorobenzyl)amine |

Conformational Landscape Exploration

A thorough understanding of a molecule's conformational landscape is fundamental to comprehending its reactivity and interactions. For this compound, this would involve a detailed exploration of the different spatial arrangements of its atoms and the energy associated with them.

Potential Energy Surface Scans and Identification of Stable Conformers

Potential energy surface (PES) scans are a computational technique used to identify all possible conformations of a molecule and their relative energies. By systematically rotating the rotatable bonds—in this case, primarily the C-N and C-C bonds of the benzyl (B1604629) and tert-butyl groups—a map of the energy landscape can be generated. From this map, the lowest energy conformations, known as stable conformers, can be identified. These conformers represent the most likely shapes the molecule will adopt.

Rotational Barriers and Dynamic Properties

The PES scans would also reveal the energy barriers between different stable conformers. These rotational barriers are crucial for understanding the molecule's dynamic properties, such as the rate at which it can interconvert between different shapes at a given temperature. Higher barriers indicate more rigid structures, while lower barriers suggest greater conformational flexibility.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can provide deep insights into how a molecule participates in chemical reactions, mapping out the most likely routes from reactants to products.

Computational Elucidation of Reaction Mechanisms

For this compound, theoretical studies could elucidate the mechanisms of various potential reactions. For example, density functional theory (DFT) calculations could be employed to model reactions such as N-dealkylation, aromatic substitution on the fluorobenzyl ring, or oxidation of the amine. These calculations would identify the transition state structures, which are the highest energy points along the reaction coordinate, and the intermediate species that may be formed. This level of detail is critical for understanding the step-by-step process of a chemical transformation. While general studies on benzylamine (B48309) reactions exist, specific mechanistic pathways for this compound remain uninvestigated. nih.govresearchgate.netmdpi.com

Prediction of Kinetic and Thermodynamic Control

By calculating the energies of the reactants, transition states, and products, computational models can predict whether a reaction is under kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. This information is invaluable for designing synthetic routes and predicting product distributions under different reaction conditions.

Spectroscopic Property Simulations

Computational methods can also predict the spectroscopic signatures of a molecule, which can be used to aid in its experimental identification and characterization. Techniques like time-dependent density functional theory (TD-DFT) can simulate UV-Vis spectra, while calculations of vibrational frequencies can predict the appearance of infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data. Such simulations for this compound would provide a theoretical benchmark for future experimental work.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound, which can aid in the assignment of experimentally observed signals.

Theoretical calculations of NMR chemical shifts are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The process involves first optimizing the geometry of the molecule to find its most stable conformation. Following this, the NMR shielding tensors are calculated for each nucleus in the optimized structure. The chemical shifts are then determined by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the fluorine atom in the meta position of the benzyl group is expected to have a noticeable effect on the chemical shifts of the aromatic protons and carbons due to its inductive electron-withdrawing and mesomeric electron-donating effects. The bulky tert-butyl group will also significantly influence the electronic environment of the neighboring amine and alkyl carbons and protons.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| tert-butyl (9H, s) | 1.15 |

| CH₂ (2H, s) | 3.68 |

| Aromatic C2-H (1H, d) | 7.10 |

| Aromatic C4-H (1H, d) | 7.05 |

| Aromatic C5-H (1H, t) | 7.30 |

| Aromatic C6-H (1H, d) | 7.15 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| tert-butyl (C(CH₃)₃) | 28.5 |

| tert-butyl (C(CH₃)₃) | 51.0 |

| CH₂ | 54.2 |

| Aromatic C1 | 142.0 |

| Aromatic C2 | 114.5 (d, JCF ≈ 21 Hz) |

| Aromatic C3 | 163.0 (d, JCF ≈ 245 Hz) |

| Aromatic C4 | 129.8 |

| Aromatic C5 | 122.5 |

| Aromatic C6 | 114.0 (d, JCF ≈ 21 Hz) |

These predicted values provide a theoretical framework for the interpretation of experimental NMR spectra of this compound.

Simulation of IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

The simulation process begins with the optimization of the molecule's geometry, followed by the calculation of the harmonic vibrational frequencies. This is typically done using DFT methods. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the theoretical level. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

The simulation provides a detailed assignment of the vibrational modes, linking each absorption band in the IR spectrum and each scattered band in the Raman spectrum to specific motions of the atoms within the molecule, such as stretching, bending, and torsional vibrations.

For this compound, key vibrational modes would include the N-H stretching (if any secondary amine is present as an impurity, though this compound is a tertiary amine), C-H stretching of the aromatic and alkyl groups, C-N stretching, C-F stretching, and various aromatic ring vibrations.

The following tables present the predicted significant vibrational frequencies for this compound.

Simulated IR Active Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2965 | Strong | Asymmetric CH₃ Stretch (tert-butyl) |

| 2870 | Medium | Symmetric CH₃ Stretch (tert-butyl) |

| 1610 | Medium | Aromatic C=C Stretch |

| 1490 | Strong | Aromatic C=C Stretch |

| 1260 | Strong | C-N Stretch |

| 1220 | Strong | C-F Stretch |

| 780 | Strong | Aromatic C-H Out-of-plane Bend |

Simulated Raman Active Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3065 | Strong | Aromatic C-H Stretch |

| 2970 | Medium | Asymmetric CH₃ Stretch (tert-butyl) |

| 1600 | Strong | Aromatic Ring Stretch |

| 1005 | Strong | Aromatic Ring Breathing |

| 730 | Medium | C-N-C Bend |

These simulated spectra are invaluable for interpreting experimental IR and Raman data and for gaining a deeper understanding of the vibrational properties of this compound.

Chemical Transformations and Derivative Synthesis of N Tert Butyl N 3 Fluorobenzyl Amine

Acylation and Sulfonylation Reactions of the Secondary Amine

The secondary amine functionality of N-(tert-butyl)-N-(3-fluorobenzyl)amine is nucleophilic and readily undergoes acylation and sulfonylation reactions. These transformations are fundamental for the synthesis of amides and sulfonamides, respectively, which are important classes of compounds in medicinal chemistry.

Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yields N-substituted amides. The bulky tert-butyl group may necessitate slightly more forcing reaction conditions compared to less hindered amines.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction, known as the Hinsberg test for amines, is a reliable method for synthesizing these derivatives. The resulting sulfonamides from secondary amines are typically stable compounds.

Below is a table summarizing representative acylation and sulfonylation reactions.

| Reagent Category | Example Reagent | Product Class | General Product Structure |

| Acyl Chloride | Acetyl chloride | Amide | |

| Acid Anhydride | Acetic anhydride | Amide | |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide | |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

Cyclization Reactions Leading to Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions typically involve an intramolecular or intermolecular cyclization step, which requires the presence of other reactive functional groups either on the amine itself or on a reacting partner.

For instance, a Pictet-Spengler-type reaction could be envisioned if the aromatic ring were activated and reacted with an aldehyde or ketone. Another possibility is intramolecular cyclization if a suitable functional group is introduced at the ortho position of the benzyl (B1604629) ring. For example, if an ortho-carboxy group were present, it could lead to the formation of a lactam. Radical cyclization is another potential pathway for forming heterocyclic systems. rsc.org

| Reaction Type | Reactant(s) | Resulting Heterocycle Class |

| Intramolecular Amidation | N-(tert-butyl)-N-(2-carboxy-3-fluorobenzyl)amine | Isoindolinone |

| Pictet-Spengler Reaction | N-(tert-butyl)-N-(3-fluoro-4-hydroxybenzyl)amine + Aldehyde | Tetrahydroisoquinoline |

| Intermolecular Annulation | This compound + bifunctional reagent | Various N-heterocycles |

Functionalization of the Fluorobenzyl Moiety

The 3-fluorobenzyl group provides a scaffold for further functionalization through reactions on the aromatic ring.

Electrophilic aromatic substitution (EAS) allows for the introduction of various substituents onto the benzene (B151609) ring. youtube.comlibretexts.org The position of substitution is directed by the existing groups: the fluorine atom and the N-(tert-butyl)aminomethyl group (-CH2-N(tBu)-).

Fluorine: A weakly deactivating group that is ortho, para-directing due to lone pair donation outweighing its inductive withdrawal.

-CH2-N(tBu)- group: An activating group that is ortho, para-directing.

The combined effect of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the activating -CH2-N(tBu)- group (positions 2, 4, and 6), with position 4 being sterically most accessible. The fluorine at position 3 will also influence the regioselectivity.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(tert-butyl)-N-(3-fluoro-4-nitrobenzyl)amine |

| Bromination | Br₂, FeBr₃ | N-(tert-butyl)-N-(4-bromo-3-fluorobenzyl)amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(tert-butyl)-N-(4-acetyl-3-fluorobenzyl)amine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For these reactions to occur on the fluorobenzyl ring, a more reactive leaving group than fluoride, such as bromide, iodide, or triflate, is typically required. If this compound were first converted to, for example, N-(tert-butyl)-N-(4-bromo-3-fluorobenzyl)amine (via EAS), it could then undergo various coupling reactions.

Modern methods involving C-H activation could potentially allow for direct coupling reactions on the C-H bonds of the ring, though this can be challenging to control regioselectively.

| Coupling Reaction | Reactants | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diamine derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl derivative |

Stereoselective Transformations

The parent molecule, this compound, is achiral. Stereoselectivity can be introduced in its derivatives through several strategies. mdma.ch

Asymmetric Synthesis: If a chiral center is created during a reaction, a chiral catalyst or auxiliary can be used to favor the formation of one enantiomer over the other. For example, the asymmetric reduction of a ketone derivative (e.g., N-(tert-butyl)-N-(4-acetyl-3-fluorobenzyl)amine) would yield a chiral alcohol.

Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through classical resolution with a chiral acid or through chiral chromatography.

Transformations using Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct subsequent reactions to occur stereoselectively. nuph.edu.ua

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Synthesis of Polyfunctionalized Derivatives for Advanced Applications

The strategic incorporation of multiple functional groups into the core structure of this compound is a key approach to developing novel molecules with tailored properties for advanced applications. While specific literature on the polyfunctionalization of this exact molecule is not extensively detailed, established synthetic methodologies for analogous benzylamines and fluorinated aromatic compounds provide a clear blueprint for the synthesis of a diverse range of derivatives. These transformations can target the aromatic ring, the benzylic position, or the amine nitrogen, paving the way for applications in medicinal chemistry, materials science, and molecular imaging.

The N-benzyl-tert-butylamine framework is a versatile building block in chemical synthesis. nbinno.com The tert-butyl group provides steric hindrance that can act as a protecting group for the amine, allowing for selective reactions at other parts of the molecule. nbinno.com This protective role is crucial in multi-step syntheses where precise control over reactive sites is necessary. nbinno.comnbinno.com

Aromatic Ring Functionalization

The 3-fluorophenyl ring of this compound is a prime site for modification through electrophilic aromatic substitution and cross-coupling reactions. The existing fluorine atom and the activating benzylamine (B48309) group influence the regioselectivity of these reactions.

Nitration and Subsequent Reduction: The introduction of a nitro group can be achieved using standard nitrating agents. The resulting nitro-substituted derivative is a valuable intermediate, as the nitro group can be readily reduced to an amino group. This primary amine then serves as a handle for further functionalization, such as amide or sulfonamide formation, to create a library of compounds for biological screening. The OH-initiated atmospheric degradation of tert-butylamine (B42293) in the presence of nitrogen oxides is known to generate tert-butylnitramine. whiterose.ac.uk

Halogenation: Further halogenation of the aromatic ring can introduce reactive sites for subsequent cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed on halogenated derivatives to introduce a wide array of substituents, including alkyl, aryl, and heteroaryl groups. This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Modifications at the Amine and Benzylic Position

The amine nitrogen and the adjacent benzylic carbon offer additional opportunities for derivatization.

Oxidation of the Amine: The tertiary amine can be oxidized to form the corresponding N-oxide, hydroxylamine, or nitrone. nbinno.com These oxidized species are valuable intermediates for further synthetic transformations. nbinno.com

α-C-H Functionalization: The benzylic C-H bonds are susceptible to functionalization. researchgate.net Catalytic methods can be employed to introduce substituents at this position, leading to chiral α-aryl amines which are important pharmacophores. researchgate.net

Derivatives for Specific Applications

The synthesis of polyfunctionalized derivatives of this compound can be tailored to specific advanced applications.

Medicinal Chemistry: The N-(3-fluorobenzyl) moiety is present in potent inhibitors of biological targets such as the ALK5 receptor. nih.gov By introducing additional functional groups, novel derivatives can be synthesized and screened for a variety of therapeutic applications. The incorporation of fluorine can also be used to block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate. u-tokyo.ac.jp

Radiotracer Development: The presence of a fluorine atom makes the parent molecule a candidate for the development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Synthetic strategies can be developed to incorporate the ¹⁸F isotope in the final step of the synthesis.

The table below summarizes potential polyfunctionalized derivatives of this compound, along with plausible synthetic routes and their potential applications.

| Derivative Type | Potential Synthetic Route | Key Reagents | Potential Advanced Application |

| Nitro-substituted derivative | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Intermediate for pharmaceuticals |

| Amino-substituted derivative | Reduction of nitro group | H₂, Pd/C or SnCl₂ | Further functionalization for SAR studies |

| Halogenated derivative | Electrophilic Halogenation | NBS, NCS, or I₂ | Precursor for cross-coupling reactions |

| Aryl-substituted derivative | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Materials science, medicinal chemistry |

| N-Oxide derivative | Oxidation | m-CPBA or H₂O₂ | Synthetic intermediate |

| ¹⁸F-labeled derivative | Nucleophilic Fluorination | K¹⁸F, Kryptofix | PET imaging radiotracer |

This structured approach to the synthesis of polyfunctionalized derivatives allows for the systematic exploration of the chemical space around the this compound scaffold, enabling the development of novel compounds for a wide range of advanced applications.

Applications of N Tert Butyl N 3 Fluorobenzyl Amine in Catalysis and Materials Science

Use as a Ligand in Organometallic Catalysis

The nitrogen atom in N-(tert-butyl)-N-(3-fluorobenzyl)amine can act as a Lewis base, allowing it to coordinate with metal centers to form organometallic complexes. The steric bulk of the tert-butyl group and the electronic effects of the 3-fluorobenzyl group can influence the properties and catalytic activity of these complexes.

Asymmetric Catalysis with this compound-Derived Ligands

Chiral ligands derived from this compound can be employed in asymmetric catalysis to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The synthesis of such chiral ligands often involves the introduction of a stereocenter, for instance, by attaching a chiral auxiliary to the amine. These chiral ligands can then be used in various metal-catalyzed asymmetric transformations.

While specific examples for this compound are not readily available in published literature, the principle is well-established with structurally related amines. For instance, chiral N-tert-butanesulfinyl imines are widely used in the asymmetric synthesis of nitrogen-containing compounds. These examples demonstrate the potential of using chiral amines as ligands in asymmetric catalysis.

Applications in C-C, C-N, and C-X Bond Formation

Ligands derived from this compound can potentially be used in a variety of cross-coupling reactions to form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom (C-X) bonds. The steric and electronic properties of the ligand can influence the efficiency and selectivity of these reactions.

For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of ligand is crucial for the success of these transformations. While direct data for this compound is not available, related aminophosphine (B1255530) ligands have been shown to be effective in palladium-catalyzed asymmetric allylic alkylation.

Role as an Organocatalyst

In addition to its use as a ligand in organometallic catalysis, this compound or its derivatives could potentially function as organocatalysts. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions.

Enamine Catalysis and Iminium Ion Catalysis

Secondary amines can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic reactions. While this compound is a secondary amine, its bulky tert-butyl group might hinder its ability to participate effectively in enamine and iminium ion catalysis. However, derivatives with different substitution patterns could be more suitable for these applications.

Application in Asymmetric Synthesis

Chiral derivatives of this compound could be employed as organocatalysts in asymmetric synthesis. The field of asymmetric organocatalysis has seen significant growth, with chiral amines and their derivatives playing a prominent role. For instance, chiral primary amines have been used as catalysts for the asymmetric α-hydroxylation and α-fluorination of aldehydes.

Building Block for Advanced Materials

The unique combination of a bulky aliphatic group and a fluorinated aromatic ring makes this compound an interesting building block for the synthesis of advanced materials.

The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, such as polarity, lipophilicity, and metabolic stability. These properties are highly desirable in the design of new materials for various applications, including pharmaceuticals and polymers.

Monomer in Polymer Synthesis

There is currently no scientific literature available that describes the use of this compound as a monomer in polymer synthesis. Searches of chemical databases and polymer science journals did not yield any studies detailing its polymerization, either as a homopolymer or as a co-monomer. While fluorinated monomers are a known class of compounds used to create polymers with specific properties like chemical resistance and thermal stability, and tert-butyl groups can be used to influence polymer chain packing and solubility, the specific polymerization behavior of this compound has not been reported. chemscene.commdpi.com

Precursor for Functional Coatings and Surfaces

Similarly, no research has been published on the application of this compound as a precursor for functional coatings and surfaces. The incorporation of fluorine can impart hydrophobicity and low surface energy to coatings, and amine functionalities can serve as anchoring points for surface modification. sigmaaldrich.com However, the specific utility of this compound in creating such coatings or modifying surfaces has not been documented in the available scientific literature.

Supramolecular Chemistry Applications

The structure of this compound, with its aromatic ring, fluorine atom, and amine group, suggests potential for engaging in various non-covalent interactions that are central to supramolecular chemistry. However, specific studies on its role in host-guest chemistry or self-assembly processes are absent from the current body of scientific work.

Host-Guest Chemistry

There are no published reports on the use of this compound as either a host or a guest molecule in host-guest chemistry. The fundamental interactions that drive the formation of host-guest complexes, such as hydrogen bonding, van der Waals forces, and hydrophobic effects, could potentially involve this molecule. Nevertheless, its specific binding affinities and complexation behavior with other molecules have not been investigated or reported.

Self-Assembly Processes

The process of self-assembly, where molecules spontaneously organize into ordered structures, is a cornerstone of supramolecular chemistry. While related compounds like 4-fluorobenzylamine (B26447) have been shown to form diverse supramolecular architectures through intermolecular interactions, there is no available research detailing the self-assembly processes of this compound. researchgate.net Investigations into whether this compound can form higher-order structures such as micelles, vesicles, or gels have not been documented.

Data Table on Polymer Synthesis Applications

| Application as Monomer | Research Findings |

| Homopolymerization | No data available |

| Copolymerization | No data available |

| Resulting Polymer Properties | Not applicable |

Data Table on Functional Coating Applications

| Application as Precursor | Research Findings |

| Surface Modification | No data available |

| Thin Film Deposition | No data available |

| Coating Properties | Not applicable |

Data Table on Supramolecular Chemistry Applications

| Supramolecular Application | Research Findings |

| Host-Guest Interactions | No data available |

| Self-Assembly Behavior | No data available |

| Formed Supramolecular Structures | Not applicable |

Future Research Directions and Concluding Remarks

Development of More Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future efforts in the synthesis of N-(tert-butyl)-N-(3-fluorobenzyl)amine should prioritize sustainability.

Traditional methods for synthesizing secondary amines often involve stoichiometric reagents and volatile organic solvents, leading to significant waste generation. rsc.orgresearchgate.net Future research should focus on atom-economical approaches that minimize waste and environmental impact. rsc.org One promising avenue is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which utilizes alcohols as alkylating agents, producing only water as a byproduct. rsc.org Another sustainable strategy is the direct reductive amination of aldehydes or ketones over heterogeneous catalysts, using environmentally friendly reducing agents like molecular hydrogen. researchgate.netresearchgate.net The use of earth-abundant metal catalysts, such as those based on titanium or copper, presents a greener alternative to precious metal catalysts. researchgate.netrsc.org

| Green Synthesis Strategy | Principle | Potential Advantage |

| Borrowing Hydrogen | Uses alcohols as alkylating agents with a metal catalyst; hydrogen is temporarily "borrowed" from the alcohol and used to reduce the in-situ formed imine. rsc.org | Atom-economical, produces only water as a byproduct. rsc.org |

| Reductive Amination | Direct reaction of a carbonyl compound and an amine in the presence of a reducing agent and a heterogeneous catalyst. researchgate.netresearchgate.net | Utilizes inexpensive starting materials and environmentally benign reducing agents like H₂. researchgate.net |

| Hydroaminoalkylation | Direct addition of an amine N-H bond across an alkene, catalyzed by earth-abundant metals like titanium. rsc.org | Highly atom-economical with no byproducts. rsc.org |

Exploring solvent-free reaction conditions or the use of greener solvents like cyclopentyl methyl ether will further enhance the environmental profile of the synthesis. nih.gov

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Enzymes, such as lipases, have demonstrated efficacy in forming amide bonds and could be engineered or screened for the synthesis of secondary amines like this compound under mild conditions. nih.gov This enzymatic methodology presents a sustainable alternative to traditional chemical processes. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. virginia.edunih.govresearchgate.net This approach utilizes light energy to drive chemical reactions, often employing abundant and inexpensive catalysts. virginia.edu Future research could develop photoredox-catalyzed methods for the direct coupling of 3-fluorobenzyl derivatives with tert-butylamine (B42293), potentially proceeding through radical-based pathways. virginia.edunih.gov These methods offer the potential for high functional group tolerance and novel reaction pathways not accessible through thermal methods. virginia.eduacs.org

Exploration of Novel Reactivity and Unprecedented Transformations

The N-benzylamine scaffold present in this compound serves as a platform for exploring novel chemical transformations. Structurally related N-benzylanilines have been shown to undergo unexpected cascade reactions under photocatalytic conditions to form complex heterocyclic structures like 2-arylquinolines. nih.gov Investigating the reactivity of this compound under similar photoredox or electrochemical conditions could lead to the discovery of unprecedented transformations and the synthesis of novel molecular architectures. virginia.edursc.org

Furthermore, the activation of typically inert C-N bonds is a growing area of interest. nih.govresearchgate.net Research into strategies for the selective cleavage and functionalization of the C-N bonds within this compound could unlock new synthetic disconnections and provide access to a wider range of derivatives. For instance, methods developed for the synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl precursors highlight the potential for dramatic, single-step structural modifications. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and straightforward scalability. rsc.org Implementing the synthesis of this compound in a flow reactor could allow for the safe handling of hazardous reagents and the precise control of reaction parameters, potentially leading to higher yields and purity. rsc.orgacs.org

Integrating flow synthesis with automated platforms can accelerate reaction optimization and the generation of compound libraries. soci.orgsyrris.com An automated system could systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry to rapidly identify optimal conditions. soci.org This high-throughput approach would be invaluable for exploring the reactivity of this compound and for synthesizing a diverse library of its derivatives for screening in various applications. syrris.com

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. | Improved safety, enhanced reaction control, better scalability, higher reproducibility. rsc.org |

| Automated Synthesis | High-throughput reaction optimization and library generation of derivatives. | Rapid discovery of optimal conditions, efficient exploration of chemical space. soci.orgsyrris.com |

| Telescoped Synthesis | Combining multiple reaction steps into a single continuous flow process without intermediate purification. | Reduced waste, increased efficiency, shorter synthesis time. rsc.org |

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for process optimization and control. Advanced in-situ spectroscopic techniques, such as ReactIR™ (FTIR) and Raman spectroscopy, enable real-time monitoring of reacting chemical mixtures without the need for sampling. mt.commt.com Applying these process analytical technologies (PAT) to the synthesis of this compound would provide valuable kinetic data and allow for the identification of transient intermediates. mt.comspectroscopyonline.com This information is critical for understanding the reaction pathway, identifying potential bottlenecks, and ensuring process robustness for scale-up. mt.com For reactions involving heterogeneous catalysts, techniques like in-situ X-ray photoelectron spectroscopy (XPS) can provide insights into the electronic state of the catalyst's active sites during the reaction. mdpi.com

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of molecules with desired properties. Future research should leverage in silico methods to design novel derivatives of this compound with tailored biological or material properties. nih.gov By performing computational docking studies against specific biological targets, for example, researchers can predict the binding affinity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.gov This structure-based design approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. This methodology has been successfully applied to design potent and selective enzyme inhibitors, demonstrating its potential for guiding the development of new therapeutic agents based on the this compound scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(tert-butyl)-N-(3-fluorobenzyl)amine, and how do reaction conditions influence yield?

- Methodology : Reductive amination using Pd/NiO catalysts (as in ) is a viable approach, with conditions optimized at 25°C under H₂ for 10 hours. However, yields for structurally related amines vary (84–98% in vs. 12.5–54.5% in ). Key variables include catalyst loading, solvent choice (e.g., CCl₄/CH₃CN/H₂O in ), and purification methods (e.g., silica gel chromatography in ).

- Data Contradiction : Lower yields in may stem from steric hindrance from the quinazoline core or competing side reactions. Optimization requires monitoring via TLC and adjusting stoichiometry of aldehydes/amines .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Techniques : ¹H/¹³C NMR (400 MHz, CDCl₃/DMSO-d₆) for structural confirmation (e.g., δ=7.44–7.57 ppm for fluorobenzyl protons in ) and mass spectrometry (MS) for molecular ion validation.

- Best Practices : Assign peaks using coupling constants (e.g., J = 8–10 Hz for aromatic protons) and compare with literature (e.g., reports m/z data for quinazoline derivatives). Use DEPT-135 to distinguish CH₂/CH₃ groups in the tert-butyl moiety .

Q. How can researchers mitigate low yields or impurities during synthesis?

- Troubleshooting :

- Impurities : Remove unreacted starting materials via flash chromatography () or recrystallization ( ).

- Low Yields : Increase catalyst efficiency (e.g., RuCl₃ in for oxidation steps) or employ microwave-assisted synthesis to reduce reaction time.

- Case Study : achieved 100% crude yield for a diazirine-modified analogue by avoiding purification intermediates .

Advanced Research Questions

Q. How do structural modifications of this compound impact biological activity in kinase inhibition or antitumor assays?

- SAR Insights : Substituents on the quinazoline core () or benzodioxole ( ) modulate potency. For example, morpholine-containing derivatives (, a–d) show enhanced solubility and target binding.

- Experimental Design : Evaluate IC₅₀ values against kinase panels (e.g., EGFR) and correlate with logP/logD values. Use molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. What mechanistic insights explain the role of Pd/NiO catalysts in reductive amination for this compound?

- Mechanistic Study : Pd/NiO facilitates H₂ activation and imine intermediate reduction (). Kinetic studies (e.g., in situ FTIR) can track imine formation rates. Compare with alternative catalysts (e.g., RuCl₃ in ) for electron-deficient substrates .

Q. How can computational modeling guide the design of this compound derivatives for specific targets?

- Approach : Use DFT (e.g., Gaussian 16) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. MD simulations (e.g., GROMACS) assess stability in lipid bilayers for CNS-targeting analogues.

- Case Study : ’s crystallographic data (COD 7119063) provides structural benchmarks for docking studies .

Q. What green chemistry strategies apply to the synthesis of this compound to minimize waste?

- Strategies : Replace toxic solvents (CCl₄) with cyclopentyl methyl ether (CPME) or ethanol. Explore catalyst recycling (e.g., magnetic Pd/NiO recovery in ).

- Metrics : Calculate E-factors (kg waste/kg product) for traditional vs. optimized routes .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported yields for similar amines?

- Analysis : Compare reaction scales (e.g., 1 mmol in vs. 0.182 mmol in ) and purity of starting materials. Replicate conditions using controlled O₂/moisture exclusion (e.g., Schlenk line). Validate via interlaboratory studies .

Q. What safety and environmental protocols are essential given limited ecotoxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.